molecular formula C22H19N3O3S B11647200 N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide

Cat. No.: B11647200
M. Wt: 405.5 g/mol
InChI Key: GTBQONMRLJXKQY-UHFFFAOYSA-N
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Description

N-{[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide, also known by its chemical formula C₂₂H₁₉N₃O₂S₂, is a fascinating compound . Let’s break down its structure:

    Core Structure: The compound consists of a furan-2-carboxamide scaffold.

    Functional Groups:

Preparation Methods

Synthetic Routes:: Although specific synthetic routes for this compound are not widely documented, it can likely be synthesized through multistep reactions involving the assembly of the benzoxazole ring, introduction of the carbamothioyl group, and subsequent furan ring formation.

Industrial Production:: Industrial-scale production methods remain proprietary, but research continues to optimize and evaluate efficient synthetic routes .

Chemical Reactions Analysis

Reactivity::

    Oxidation/Reduction: The compound may undergo redox reactions due to its functional groups.

    Substitution: The carbamothioyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products: These reactions can yield derivatives with modified functional groups.

Scientific Research Applications

Chemistry::

    Probes and Sensors: The compound’s unique structure makes it a potential fluorescent probe or sensor.

    Catalysis: It could serve as a ligand in transition metal catalysis.

Biology and Medicine:: Industry::

    Materials Science:

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, possibly affecting signaling pathways. Further research is needed to elucidate these details.

Properties

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

N-[[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O3S/c1-12-6-7-15(21-23-17-9-13(2)14(3)10-19(17)28-21)11-16(12)24-22(29)25-20(26)18-5-4-8-27-18/h4-11H,1-3H3,(H2,24,25,26,29)

InChI Key

GTBQONMRLJXKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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